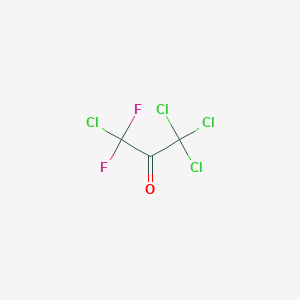
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is a halogenated ketone with the molecular formula C₃Cl₄F₂O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one typically involves the halogenation of precursor compounds. One common method is the chlorination and fluorination of hexachloroacetone. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反応の分析
Types of Reactions
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like acetone or ethanol and moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ketones, while reduction can produce alcohols or less halogenated ketones .
科学的研究の応用
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
類似化合物との比較
Similar Compounds
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Similar in structure but with additional fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups.
1,3-Difluoro-2-propanol: A simpler fluorinated alcohol used as a rodenticide.
Uniqueness
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
758-41-8 |
|---|---|
分子式 |
C3Cl4F2O |
分子量 |
231.8 g/mol |
IUPAC名 |
1,1,1,3-tetrachloro-3,3-difluoropropan-2-one |
InChI |
InChI=1S/C3Cl4F2O/c4-2(5,6)1(10)3(7,8)9 |
InChIキー |
CNENXGSNYTUVDC-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(F)(F)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

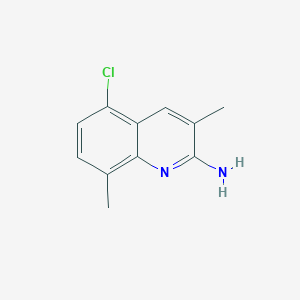
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
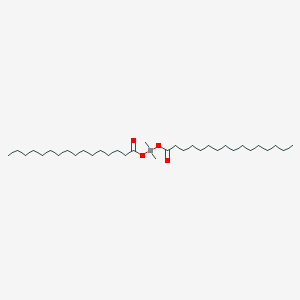

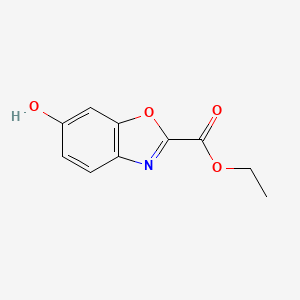
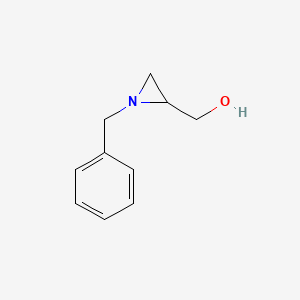
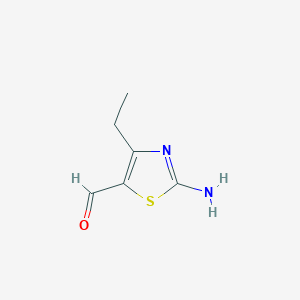
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
